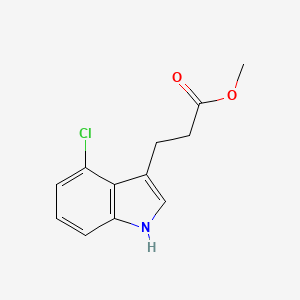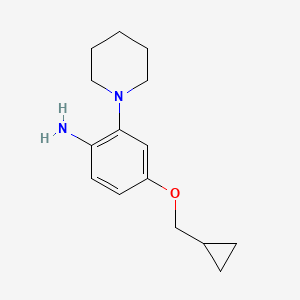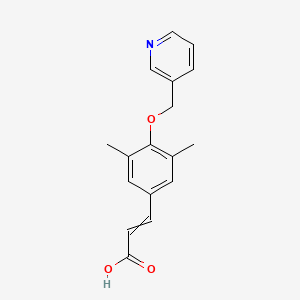
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves synthetic routes that typically include the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with pyridine-3-methanol under specific reaction conditions. The resulting intermediate is then subjected to further reactions to form the final product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Análisis De Reacciones Químicas
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid is primarily used in proteomics research It serves as a biochemical tool for studying protein interactions, modifications, and functionsIts unique structure allows it to interact with specific molecular targets, making it valuable for various research purposes .
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and function. The exact pathways involved in these interactions are still under investigation, but they likely include binding to active sites and altering protein conformation .
Comparación Con Compuestos Similares
3-(3,5-Dimethyl-4-(pyridin-3-ylmethoxy)phenyl)acrylic acid can be compared with other similar compounds, such as:
3-(3,5-Dimethyl-4-hydroxyphenyl)acrylic acid: This compound has a similar structure but lacks the pyridin-3-ylmethoxy group.
3-(3,5-Dimethyl-4-(pyridin-2-ylmethoxy)phenyl)acrylic acid: This compound has a pyridin-2-ylmethoxy group instead of the pyridin-3-ylmethoxy group.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with particular molecular targets and exhibit distinct chemical properties .
Propiedades
Número CAS |
924865-91-8 |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20) |
Clave InChI |
DDPLTOVOCMJWAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


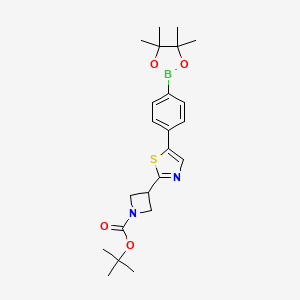

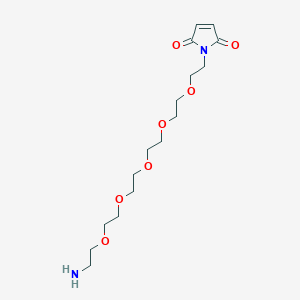
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
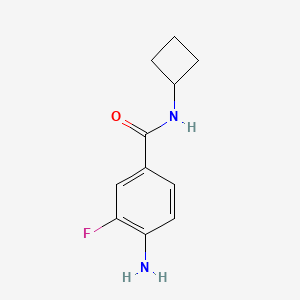
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
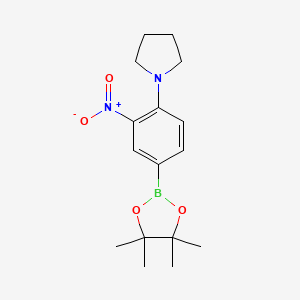
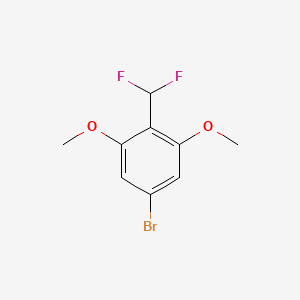
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
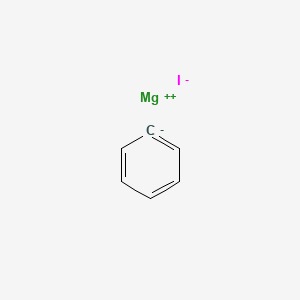
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)

